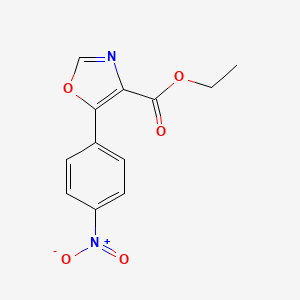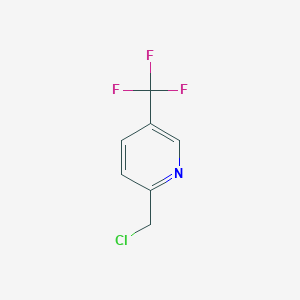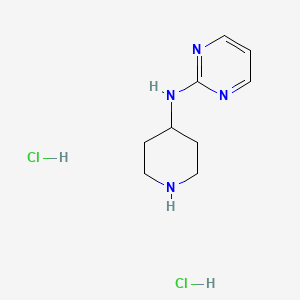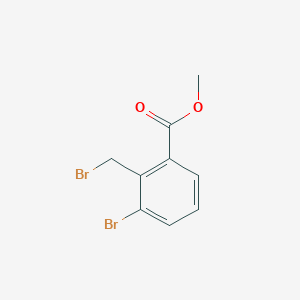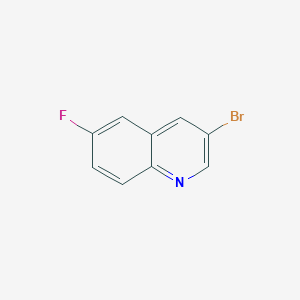
3-Bromo-6-fluoroquinoline
Overview
Description
3-Bromo-6-fluoroquinoline is an organic compound of the quinoline family, which is composed of two fused aromatic rings. It is used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. This compound is also used in the study of the mechanism of action and biochemical and physiological effects of certain drugs.
Scientific Research Applications
Synthesis of Fluorinated Quinolines
3-Bromo-6-fluoroquinoline: serves as a precursor in the synthesis of various fluorinated quinolines. These compounds are known for their remarkable biological activity and have been used in the development of synthetic antimalarial drugs, such as fluoroquine and mefloquine .
Antibacterial and Antineoplastic Agents
The incorporation of fluorine atoms into quinolines enhances their biological activity. As a result, derivatives of 3-Bromo-6-fluoroquinoline have been studied for their antibacterial properties and potential use as antineoplastic agents in cancer treatment .
Enzyme Inhibition
Quinolines, including fluorinated derivatives, act as inhibitors of various enzymes. This property is exploited in the design of enzyme inhibitors that can be used to treat diseases like rheumatic arthritis and psoriasis .
Agricultural Applications
Some fluorinated quinolines derived from 3-Bromo-6-fluoroquinoline have found applications in agriculture, possibly as pesticides or growth regulators, benefiting from their biological activity .
Material Science and Liquid Crystals
The structural properties of 3-Bromo-6-fluoroquinoline make it suitable for use in material science, particularly in the formulation of components for liquid crystals .
Development of Cyanine Dyes
Quinoline-based compounds are used in the production of cyanine dyes. The presence of a bromine and a fluorine atom in 3-Bromo-6-fluoroquinoline offers unique reactivity that can be utilized in the synthesis of novel dyes for commercial production .
Chemical Synthesis and Chromatography
In chemical synthesis, 3-Bromo-6-fluoroquinoline can be used in cross-coupling reactions and as a building block for organometallic compounds. Its properties also make it valuable in chromatographic processes for analytical purposes .
Life Science Research
Due to its reactivity and the presence of halogen atoms, 3-Bromo-6-fluoroquinoline is a compound of interest in life science research, where it may be used in the study of halogen bonding interactions within biological systems .
Mechanism of Action
Target of Action
3-Bromo-6-fluoroquinoline primarily targets bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, 3-Bromo-6-fluoroquinoline disrupts the essential processes of bacterial cell division and survival .
Mode of Action
3-Bromo-6-fluoroquinoline interacts with the DNA gyrase and topoisomerase IV enzymes by binding to the enzyme-DNA complex. This binding stabilizes the complex and prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. As a result, 3-Bromo-6-fluoroquinoline effectively halts bacterial DNA replication and transcription, leading to cell death .
Biochemical Pathways
The action of 3-Bromo-6-fluoroquinoline affects the DNA replication and repair pathways in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the supercoiling and relaxation of bacterial DNA, which are necessary for replication and transcription. This disruption leads to the activation of the SOS response, a bacterial stress response pathway, ultimately resulting in cell death .
Pharmacokinetics
The pharmacokinetics of 3-Bromo-6-fluoroquinoline involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the kidneys. These properties contribute to the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 3-Bromo-6-fluoroquinoline’s action include the inhibition of bacterial DNA replication and transcription, leading to the accumulation of DNA damage and cell death. This results in the effective elimination of bacterial infections and the prevention of bacterial proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromo-6-fluoroquinoline. For instance, acidic environments may enhance the compound’s stability and efficacy, while extreme temperatures could potentially degrade its structure. Additionally, interactions with other medications or compounds could affect its bioavailability and therapeutic outcomes .
: Fluorinated Quinolines: Synthesis, Properties and Applications
properties
IUPAC Name |
3-bromo-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFONODCJLSXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592677 | |
| Record name | 3-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoroquinoline | |
CAS RN |
205114-16-5 | |
| Record name | 3-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

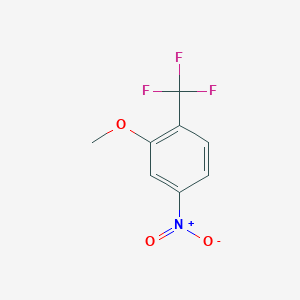
![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)
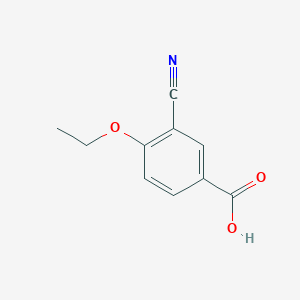
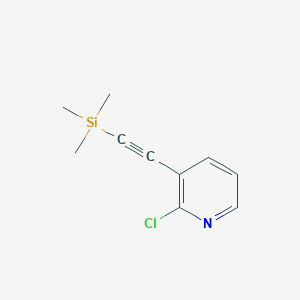
![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)
![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)
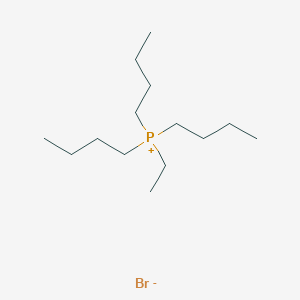
![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)
